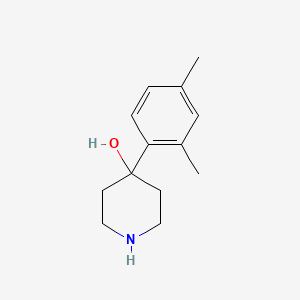

4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93759-41-2 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.3 g/mol |

IUPAC Name |

4-(2,4-dimethylphenyl)piperidin-4-ol |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-12(11(2)9-10)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3 |

InChI Key |

SPJIBCUVFFOQTA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C2(CCNCC2)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCNCC2)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(2,4-Dimethylphenyl)piperidin-4-ol

Part 1: Executive Summary & Core Identity

4-(2,4-Dimethylphenyl)piperidin-4-ol is a specialized heterocyclic building block belonging to the 4-aryl-4-hydroxypiperidine class.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous central nervous system (CNS) agents, particularly

The specific substitution of the phenyl ring at the 2,4-positions with methyl groups is a strategic design element. It introduces steric bulk that can lock the conformation of the piperidine ring relative to the aryl group (atropisomerism potential) and blocks metabolic oxidation at the typically vulnerable para-position, thereby altering the pharmacokinetic profile of derived drug candidates.

Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 4-(2,4-dimethylphenyl)piperidin-4-ol | |

| Molecular Formula | Confirmed Stoichiometry | |

| Molecular Weight | 205.30 g/mol | Monoisotopic Mass: 205.147 Da |

| CAS Number | Generic Class:[1][2][3][4][5][6] 39512-49-7 (4-Cl analog) | Specific isomer often custom synthesized |

| Predicted LogP | 2.3 – 2.6 | Lipophilic, CNS penetrant |

| pKa (Base) | ~9.5 | Piperidine Nitrogen |

| H-Bond Donors | 2 | (OH, NH) |

| H-Bond Acceptors | 2 | (OH, N) |

Part 2: Synthetic Methodology

The synthesis of 4-(2,4-Dimethylphenyl)piperidin-4-ol relies on the nucleophilic addition of an organometallic reagent to a ketone.[1][2] The preferred route utilizes a Grignard reaction between 2,4-dimethylphenylmagnesium bromide and an N-protected 4-piperidone.[1][2]

Protocol: Grignard Addition & Deprotection

Reagents:

-

Starting Material A: 1-Benzyl-4-piperidone (or N-Boc-4-piperidone)[1][2]

-

Catalyst/Solvent: Magnesium turnings, Iodine (initiator), anhydrous THF or Diethyl Ether.

Step-by-Step Workflow:

-

Preparation of Grignard Reagent:

-

In a flame-dried 3-neck flask under Nitrogen (

), add Magnesium turnings (1.1 eq) and a crystal of Iodine. -

Add a solution of 2,4-Dimethylbromobenzene (1.0 eq) in anhydrous THF dropwise.

-

Initiate reflux until Mg is consumed, forming 2,4-Dimethylphenylmagnesium bromide .

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C.

-

Slowly add N-Benzyl-4-piperidone (0.9 eq) dissolved in THF.

-

Allow to warm to room temperature and stir for 4-6 hours. The Grignard reagent attacks the carbonyl carbon of the piperidone.

-

-

Quenching & Isolation:

-

Quench with saturated aqueous

(exothermic). -

Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Concentrate to yield the intermediate: 1-Benzyl-4-(2,4-dimethylphenyl)piperidin-4-ol .[1]

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the intermediate in Methanol.

-

Add 10% Pd/C catalyst.

-

Stir under

atmosphere (balloon or Parr shaker at 40 psi) for 12 hours to remove the benzyl group. -

Filter through Celite and concentrate to yield the final product.

-

Visual Synthesis Logic

Figure 1: Synthetic pathway for 4-(2,4-Dimethylphenyl)piperidin-4-ol via Grignard addition and catalytic hydrogenation.[1][2][6]

Part 3: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

Mass Spectrometry (ESI-MS)

-

Molecular Ion (

): -

Fragmentation Pattern:

Proton NMR ( -NMR) Prediction

-

Aryl Protons: 3 protons in the aromatic region (approx. 6.9 – 7.2 ppm). The 2,4-substitution pattern will show splitting characteristic of a 1,2,4-trisubstituted benzene (d, s, d).

-

Methyl Groups: Two distinct singlets around 2.2 – 2.3 ppm (3H each).

-

Piperidine Ring:

-

Hydroxyl: Broad singlet (exchangeable with

), shift varies with concentration.

Fragment Logic Visualization

Figure 2: Predicted ESI-MS fragmentation pathway showing characteristic dehydration and aryl cation formation.[1][2]

Part 4: Applications in Drug Discovery

Opioid Receptor Modulation

The 4-phenylpiperidin-4-ol moiety is a pharmacophore designed to mimic the Tyrosine residue of endogenous enkephalins.[1][2]

-

Mechanism: The basic nitrogen mimics the N-terminus, while the phenyl ring engages in

-stacking interactions with the receptor pocket (e.g., Trp293 in -

2,4-Dimethyl Role:

-

Conformational Restriction: The ortho-methyl group (position 2) creates steric clash with the piperidine ring, forcing the phenyl group into a specific dihedral angle, potentially enhancing selectivity for

(mu) vs -

Metabolic Blockade: The para-methyl group (position 4) blocks metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenyl-piperidines.[1][2]

-

Relationship to Eluxadoline

While 4-(2,4-dimethylphenyl)piperidin-4-ol is not a direct fragment of Eluxadoline (Viberzi), it shares the "dimethylphenyl" motif used to tune receptor affinity.[1][2] Eluxadoline utilizes a 2,6-dimethylphenyl group on an alanine linker. Researchers often synthesize the 2,4-dimethyl isomer described here to study Structure-Activity Relationships (SAR) , comparing how methyl placement affects potency and safety profiles.

References

-

PubChem Compound Summary. (2025). 4-(4-Chlorophenyl)-4-hydroxypiperidine (Analogous Scaffold Data).[1][2] National Center for Biotechnology Information. Link[1]

-

Sigma-Aldrich. (2025).[1] Product Specification: 4-(3,4-Dimethylphenyl)-4-piperidinol (Isomer Comparison). Merck KGaA. Link

-

Journal of Medicinal Chemistry. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Elsevier. Link

-

World Intellectual Property Organization. (2016). Process for the preparation of intermediates useful in the synthesis of eluxadoline (Comparative Chemistry). WO2016135756A1. Link[1]

Sources

- 1. 4-(para-Chlorophenyl)-4-hydroxypiperidine [webbook.nist.gov]

- 2. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 3. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - 1-(2,4-dimethylphenyl)piperidin-4-ol (C13H19NO) [pubchemlite.lcsb.uni.lu]

The 4-Arylpiperidin-4-ol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Enduring Relevance of a Versatile Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a diverse range of biological targets. The 4-arylpiperidin-4-ol scaffold is a quintessential example of such a motif, forming the structural basis for a multitude of clinically significant drugs and investigational agents.[1] Its inherent three-dimensional structure, featuring a basic nitrogen atom, a hydroxyl group, and an aromatic ring, provides a rich pharmacophore for establishing key interactions with protein targets.[1] This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-arylpiperidin-4-ol derivatives, tailored for researchers and professionals in drug discovery and development.

I. Synthetic Strategies: Accessing the 4-Arylpiperidin-4-ol Core

The cornerstone of research into 4-arylpiperidin-4-ol derivatives is a robust and flexible synthetic methodology. The Grignard reaction stands as the most prevalent and effective method for constructing the core tertiary alcohol functionality.[2][3][4] This approach involves the nucleophilic addition of an arylmagnesium halide to a suitably protected 4-piperidone precursor.

Exemplary Protocol: Synthesis of 4-(4-Fluorophenyl)piperidin-4-ol

This protocol details the synthesis of a representative 4-arylpiperidin-4-ol derivative, highlighting the critical experimental considerations.

Step 1: Grignard Reagent Formation

-

Anhydrous Conditions: All glassware must be rigorously dried to preclude moisture, which would quench the highly reactive Grignard reagent.[2][5] The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium Activation: Magnesium turnings are activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

-

Reagent Formation: A solution of 1-bromo-4-fluorobenzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is added dropwise to the activated magnesium.[2][5] The initiation of the reaction is typically indicated by a gentle reflux and a change in color.[2]

Step 2: Nucleophilic Addition to N-Boc-4-piperidone

-

Piperidone Protection: The piperidine nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its basic nature from interfering with the Grignard reagent.

-

Controlled Addition: The solution of N-Boc-4-piperidone is cooled to a low temperature (e.g., -78 °C) before the dropwise addition of the freshly prepared Grignard reagent.[5] This temperature control is crucial to minimize side reactions such as enolization or reduction of the piperidone.[5]

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred to ensure complete conversion.[5]

Step 3: Deprotection and Isolation

-

Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction: The N-Boc protected intermediate is extracted into an organic solvent.

-

Deprotection: The Boc group is removed under acidic conditions.

-

Final Isolation: The aqueous layer is basified to a pH of ~10, and the final product, 4-(4-fluorophenyl)piperidin-4-ol, is extracted with an organic solvent and purified, often by recrystallization.[2]

Caption: General synthetic workflow for 4-arylpiperidin-4-ol derivatives via Grignard reaction.

II. Mechanism of Action and Biological Targets: A Multifaceted Pharmacophore

The 4-arylpiperidin-4-ol scaffold exhibits remarkable versatility in its interactions with a range of biological targets, primarily within the central nervous system (CNS).

Opioid Receptors

A significant body of research has focused on 4-arylpiperidin-4-ol derivatives as modulators of opioid receptors, particularly the mu-opioid receptor (MOR).[1] The antidiarrheal agent loperamide, which contains this core structure, is a well-known example of a peripherally acting MOR agonist.[6][7] The key pharmacophoric elements for opioid receptor binding include:

-

The Basic Nitrogen: This feature is crucial for forming an ionic interaction with a conserved aspartate residue in the receptor binding pocket.

-

The 4-Aryl Group: This lipophilic group engages in hydrophobic interactions within the receptor.

-

The 4-Hydroxyl Group: This group can act as a hydrogen bond donor or acceptor, further anchoring the ligand in the binding site.

Stereochemistry at the C4 position can significantly influence opioid receptor affinity and activity, with the (R)-enantiomer often displaying higher potency.[1]

Sigma Receptors

Sigma receptors, which are now understood to be distinct from opioid receptors, are another important target class for 4-arylpiperidin-4-ol derivatives.[8][9] These receptors are implicated in a variety of neurological processes and are targets for antipsychotic agents.[8][9] Haloperidol, a classic antipsychotic, features a related 4-aryl-4-hydroxypiperidine moiety. Research has shown that modifications to the aryl group and the substituent on the piperidine nitrogen can yield potent and selective sigma-1 receptor ligands.[8][9]

Other CNS Targets

Beyond opioid and sigma receptors, these derivatives have been investigated as:

-

Dual Sodium and Calcium Channel Blockers: Certain derivatives have shown the ability to block both neuronal Na+ and T-type Ca2+ channels, suggesting potential therapeutic applications in ischemic diseases.[10]

-

Dopamine D2 Receptor Ligands: The affinity for dopamine D2 receptors is a notable characteristic of some derivatives, though often efforts are made to reduce this affinity to minimize extrapyramidal side effects.[10]

III. Structure-Activity Relationship (SAR) Studies: Fine-Tuning Biological Activity

Systematic modification of the 4-arylpiperidin-4-ol scaffold has yielded a wealth of SAR data, providing a roadmap for the rational design of new therapeutic agents.[11][12][13][14]

Key Modification Points and Their Impact

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity.[6][7] For instance, in a series of loperamide analogs, the N-diphenylpropanol analogs exhibited the most potent antiproliferative activity.[6][7]

-

4-Aryl Group: Substitution on the aryl ring significantly impacts binding affinity and selectivity. The position and electronic nature of the substituents can influence interactions with the target protein. For example, para-substitution on the phenyl ring is often favored for high affinity at sigma-1 receptors.[9]

-

Piperidine Ring Conformation: The conformational preference of the piperidine ring, particularly the axial or equatorial orientation of the 4-aryl group, can dictate whether a compound acts as an agonist or an antagonist at opioid receptors.[15]

Caption: Key structural modification points for SAR studies of 4-arylpiperidin-4-ol derivatives.

IV. Therapeutic Applications: From CNS Disorders to Oncology

The diverse biological activities of 4-arylpiperidin-4-ol derivatives have led to their exploration in a wide array of therapeutic areas.

Central Nervous System Disorders

The primary focus of research on this scaffold has been on CNS disorders.[16][17] Their ability to modulate key neurotransmitter receptors and ion channels makes them promising candidates for:

-

Analgesia: As potent opioid receptor modulators.

-

Antipsychotics: Through interactions with sigma and dopamine receptors.

-

Neuroprotection: By blocking ion channels implicated in excitotoxicity.[10]

Oncology

More recently, the anticancer potential of 4-arylpiperidin-4-ol derivatives has garnered significant attention.[18] Loperamide and its analogs have been shown to possess antiproliferative effects against various cancer cell lines, including colon and leukemia cells.[6][7] The proposed mechanism involves the activation of caspase-3, a key mediator of apoptosis.[6][7]

| Derivative Class | Primary Target(s) | Therapeutic Potential | Representative Example |

| Loperamide Analogs | Mu-Opioid Receptors | Antidiarrheal, Anticancer | Loperamide[6][7] |

| Haloperidol Analogs | Sigma & Dopamine Receptors | Antipsychotic | Haloperidol |

| Substituted 4-Arylpiperidines | Na+/Ca2+ Channels | Neuroprotection | N/A[10] |

Table 1: Overview of Therapeutic Applications of 4-Arylpiperidin-4-ol Derivatives.

V. Analytical and Characterization Techniques

The synthesis and development of novel 4-arylpiperidin-4-ol derivatives rely on a suite of analytical techniques for structural elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of synthesized compounds.[19]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the target molecule.[19]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the hydroxyl and amine moieties.[19]

-

X-ray Crystallography: Offers definitive proof of the three-dimensional structure and stereochemistry of crystalline compounds.

VI. Future Directions and Conclusion

The 4-arylpiperidin-4-ol scaffold continues to be a fertile ground for medicinal chemistry research. Future efforts will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific receptor subtypes to minimize off-target effects.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases, such as inflammatory disorders and viral infections.

-

Understanding Bioactivation: Further studies on the metabolism of these compounds are crucial, as some can be bioactivated to potentially neurotoxic species.[20]

References

-

Hatae, N., et al. (2014). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. HETEROCYCLES, Vol. 88, No. 1. [Link]

-

Hatae, N., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. HETEROCYCLES, Vol. 88, No. 1. [Link]

-

Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 51. [Link]

-

Ghaferah, H., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]

-

Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 51. [Link]

-

Moriguchi, T., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 12(3), 347-350. [Link]

-

Jasperse, C. (n.d.). Grignard Reaction. Chem 355. [Link]

-

Setti, E. L., et al. (2003). Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2449-2458. [Link]

-

Rossi, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

-

Kang, L., et al. (2009). Bioactivation of N-substituted-4-arylpiperidin-4-ol derivatives to the potentially neurotoxic N-alkyl-4-arylpyridinium species. Drug Metabolism and Disposition, 37(7), 1469-1476. [Link]

-

Ghaferah, H., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Polish Journal of Chemical Technology. [Link]

-

Casy, A. F., et al. (1989). Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Chirality, 1(3), 202-208. [Link]

-

Le, T. N., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(2), 241-245. [Link]

-

Drug Design. (2005). Structures Activity Relationship. Drug Design Org. [Link]

-

Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(30), 5036-5060. [Link]

-

Kumar, V., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry, 60(16), 7077-7088. [Link]

-

ResearchGate. (n.d.). Structures of CNS-active drugs with common aryl-alkyl-amine groups... ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

Freeman, G. R., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190. [Link]

-

Leopoldo, M., et al. (2013). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. European Journal of Pharmacology, 720(1-3), 231-237. [Link]

-

CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

-

Al-Ghorbani, M., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 401-409. [Link]

-

Hernández-Luis, F., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 29(17), 3998. [Link]

-

Carbone, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

-

John, C. S., et al. (1998). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Journal of Medicinal Chemistry, 41(22), 4343-4351. [Link]

-

CDD Vault. (2025). Structure Activity Relationships (SAR). CDD Vault. [Link]

-

Bhowmik, S., et al. (2021). Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. Nature Communications, 12(1), 3858. [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

-

Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]

-

ResearchGate. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. ResearchGate. [Link]

-

Carbone, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

-

Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 14292-14312. [Link]

-

Obeng, S., & Akosua, P. O. (2026). Indole Alkaloids as Biased Opioid Receptor Modulators. Preprints.org. [Link]

-

Tarik, A., et al. (2025). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. Polycyclic Aromatic Compounds. [Link]

-

ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.limu.edu.ly [repository.limu.edu.ly]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. collaborativedrug.com [collaborativedrug.com]

- 14. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 15. Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 20. researchgate.net [researchgate.net]

Technical Guide: SAR and Safety Profiling of Dimethyl-Substituted Phenylpiperidines

Topic: Structure-Activity Relationship (SAR) of Dimethyl-Substituted Phenylpiperidines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 4-phenylpiperidine scaffold represents one of the most versatile pharmacophores in opioid medicinal chemistry. While the parent compound, Pethidine (Meperidine), established the baseline for synthetic mu-opioid receptor (MOR) agonism, its dimethyl-substituted analogs—specifically the Prodine series (Alphaprodine/Betaprodine) and Trimeperidine (Promedol)—offer a critical case study in stereochemical control of potency and metabolic safety.

This guide analyzes the structure-activity relationships (SAR) of 1,3-dimethyl-4-phenyl-4-propionoxypiperidines. It places specific emphasis on the C3-methyl substituent, which acts as a dual-function molecular switch: enhancing receptor affinity via conformational locking while simultaneously abolishing the formation of neurotoxic pyridinium metabolites (MPTP/MPP+).

Structural Fundamentals & Numbering

The core scaffold is the 4-phenylpiperidine .[1] In the specific context of this guide, we focus on the "reversed ester" analogs (4-propionyloxy derivatives), which differ from pethidine (4-carbethoxy).

The Core Scaffold

The numbering system is critical for understanding the stereochemistry. The nitrogen is position 1, and the quaternary carbon bearing the phenyl and ester groups is position 4.

Figure 1: The C3-methyl group introduces a second chiral center, creating diastereomeric pairs (Alpha and Beta).

Synthesis & Stereochemical Separation

The synthesis of these compounds relies on the Grignard addition to a piperidone, followed by acylation. This process yields a mixture of isomers that must be separated to achieve clinical-grade specificity.

Synthetic Protocol (Isomer Generation)

Causality: The reaction of 1,3-dimethyl-4-piperidone with phenyllithium or phenylmagnesium bromide is stereoselective but not stereospecific. The ratio of isomers depends on the steric approach of the nucleophile relative to the C3-methyl group.

Step-by-Step Workflow:

-

Precursor Preparation: 1,3-Dimethyl-4-piperidone is dissolved in anhydrous ether.

-

Grignard Addition: Add Phenyllithium (PhLi) at -10°C.

-

Hydrolysis: Quench with NH₄Cl to yield the 4-piperidinol intermediate.

-

Esterification: React the intermediate alcohol with propionic anhydride and pyridine.

-

Separation:

-

Alphaprodine (α-isomer): Precipitates as the free base or hydrochloride salt from acetone/ether.

-

Betaprodine (β-isomer): Requires fractional crystallization of the mother liquor.

-

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is defined by the spatial arrangement of the 4-phenyl ring and the N-lone pair, modulated by the C3-methyl group.

Stereochemical Potency (The C3-Methyl Effect)

The introduction of the C3-methyl group locks the piperidine ring into a specific chair conformation.

-

Alphaprodine (trans-Me/Ph):

-

Configuration: The 3-methyl and 4-phenyl groups are trans to each other.

-

Conformation: The phenyl ring typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the propionyloxy group axial.

-

Potency: ~0.9x – 1.2x Morphine.

-

-

Betaprodine (cis-Me/Ph):

-

Configuration: The 3-methyl and 4-phenyl groups are cis.

-

Conformation: The phenyl ring is equatorial, and the 3-methyl is equatorial (or phenyl axial/methyl axial depending on solvent/pH, but the equatorial Ph is preferred for receptor binding).

-

Potency:~5.0x Morphine.

-

Insight: The cis arrangement (Beta) allows for a more favorable overlap with the anionic site and the lipophilic pocket of the Mu receptor, but it comes with a higher metabolic clearance rate.

-

The "Safety Switch": Prevention of MPTP Toxicity

This is the most critical aspect of the SAR for drug development.

-

The Hazard (MPPP): In the absence of the C3-methyl group (i.e., MPPP), the tertiary alcohol intermediate can easily dehydrate to form MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[4] MPTP is metabolized by MAO-B to MPP+, a potent neurotoxin that destroys dopaminergic neurons (Parkinsonian syndrome).[4][5]

-

The Solution (Prodines): The C3-methyl group sterically hinders the elimination reaction that forms the double bond at the 2,3-position. Furthermore, even if a tetrahydropyridine analog were formed, the methyl group at the 3-position interferes with the substrate fit for MAO-B oxidation.

Therefore, C3-methylation is a mandatory structural requirement for safety in 4-propionyloxy-4-phenylpiperidines.

Data Summary Table[3]

| Compound | Structure (C3-Subst) | Stereochem (Me/Ph) | Relative Potency (Morphine=1) | Neurotoxicity Risk (MPTP-like) |

| MPPP | H | N/A | 0.7 | HIGH |

| Alphaprodine | Methyl | trans | 1.0 | Low |

| Betaprodine | Methyl | cis | 5.5 | Low |

| Trimeperidine | Methyl (+C5-Me) | gamma | 0.5 - 1.0 | Low |

Experimental Protocols

In Vitro Binding Assay (Mu-Opioid Receptor)

To validate affinity (

-

Membrane Preparation: Use CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR). Homogenize in 50 mM Tris-HCl (pH 7.4).

-

Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol). Concentration: 1 nM.

-

Incubation:

-

Total volume: 200 µL.

-

Incubate membranes (20 µg protein) with test compound (10⁻¹⁰ to 10⁻⁵ M) and radioligand for 60 min at 25°C.

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

using the Cheng-Prusoff equation.

Metabolic Stability & Toxicity Screen

To confirm the "Safety Switch" mechanism.

-

Microsomal Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH regenerating system.

-

MAO-B Assay:

-

Substrate: Test compound.

-

Enzyme: Recombinant human MAO-B.

-

Detection: HPLC-MS/MS monitoring for the formation of pyridinium species (M+ - 4H).

-

Pass Criteria: < 1% conversion to pyridinium metabolite over 60 minutes.

-

Metabolic Pathway Visualization (Safety Nexus)

The following diagram illustrates why the Prodine scaffold is safer than the MPPP scaffold.

References

-

Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology. Link

-

Beckett, A. H., & Walker, J. (1955).[6] The Configuration of Alphaprodine and Betaprodine. Journal of Pharmacy and Pharmacology. Link

-

Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science. Link

-

Casy, A. F. (1971).[7] Analgesic potency and stereochemistry of trimeperidine and its isomers.[3][7][8][9][10] Journal of Pharmacy and Pharmacology. Link

-

Ziering, A., & Lee, J. (1947). Piperidine derivatives; 1,3-dialkyl-4-aryl-4-acyloxypiperidines. The Journal of Organic Chemistry. Link

Sources

- 1. LS-115509 - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Prodine [chemeurope.com]

- 7. Trimeperidine [medbox.iiab.me]

- 8. semanticscholar.org [semanticscholar.org]

- 9. safrole.com [safrole.com]

- 10. Stereochemical studies on medicinal agents. 13. Correlation of the solid-state conformations of 1,3,5-trimethyl- and 1,3-dimethyl-4-phenyl-4-propionoxypiperidine enantiomers with their absolute stereoselectivity at analgetic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification & Validation Strategy: 4-(2,4-Dimethyl-phenyl)-piperidin-4-ol

Unlocking the Pharmacological Potential of Sterically Hindered 4-Aryl-4-Hydroxypiperidines

Executive Summary: The Privileged Scaffold Hypothesis

The molecule 4-(2,4-Dimethyl-phenyl)-piperidin-4-ol represents a highly specific instantiation of the 4-aryl-4-hydroxypiperidine privileged scaffold. In medicinal chemistry, this core structure serves as a "master key," capable of unlocking distinct G-protein coupled receptors (GPCRs) and ion channels depending on its substitution pattern.

Unlike the generic 4-phenylpiperidine moiety found in opioids (e.g., Pethidine) or antipsychotics (e.g., Haloperidol), the presence of the 4-hydroxyl group combined with the 2,4-dimethyl substitution on the phenyl ring drastically alters the pharmacological profile. This guide posits that this specific chemical entity acts as a bi-functional probe targeting Sigma-1 Receptors (

This technical guide outlines the structural logic, predicted biological targets, and the experimental validation protocols required to confirm the activity of this compound.

Chemical Biology & Structural Logic

To understand the biological targets, we must first decode the molecular information embedded in the structure.

Structural Dissection[1]

| Structural Feature | Pharmacological Function |

| Piperidine Nitrogen ( | Cationic Anchor: At physiological pH (7.4), this amine is protonated ( |

| 4-Hydroxyl Group (-OH) | Selectivity Filter: This group acts as a Hydrogen Bond (H-bond) donor/acceptor.[1] Crucially, it often reduces affinity for |

| 2,4-Dimethylphenyl | Conformational Lock: The ortho-methyl group (2-position) introduces significant steric hindrance, restricting the rotation of the phenyl ring relative to the piperidine chair.[1] This "atropisomer-like" rigidity favors binding pockets that require a specific, twisted conformation (common in |

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the pharmacophore interactions predicted for this molecule.

Caption: Pharmacophore mapping of this compound showing divergent binding modes for Sigma-1 and NMDA receptors.

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data of the 4-aryl-4-hydroxypiperidine class, the following are the highest probability targets.

Target A: The Sigma-1 Receptor ( R)[1][2][3]

-

Role: An intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] It modulates cellular stress, calcium signaling, and neuroplasticity.

-

Mechanistic Rationale: The

R binding pocket is a hydrophobic cavity with a critical glutamate residue (Glu172).-

Binding Mode: The protonated piperidine nitrogen forms a salt bridge with Glu172. The 2,4-dimethylphenyl group occupies the primary hydrophobic sub-pocket. The bulkiness of the "2,4-dimethyl" substitution is well-tolerated by

R and often improves selectivity over

-

-

Therapeutic Relevance: Neuropathic pain, neuroprotection (Alzheimer's/Parkinson's), and depression.

Target B: NMDA Receptor (GluN2B Subunit)[1][4][5][6][7]

-

Role: A subtype of the glutamate-gated ion channel involved in synaptic plasticity.[1]

-

Mechanistic Rationale: This molecule shares high structural homology with the "tail" fragment of Ifenprodil and Traxoprodil (classic GluN2B-selective antagonists).[1]

-

Therapeutic Relevance: Depression (rapid-acting antidepressants), stroke (neuroprotection).[1]

Target C: Off-Target Liability (Opioid & Dopamine)[1]

-

Mu-Opioid Receptor (MOR): While 4-phenylpiperidines are opioid scaffolds, the 4-OH group generally reduces opioid activity compared to esters (e.g., prodine).[1] However, it must be screened to rule out abuse potential.

-

Dopamine D2: The 4-OH group typically lowers D2 affinity compared to the unsubstituted analogs (like Haloperidol fragments), making this molecule likely "cleaner" regarding Extrapyramidal Side Effects (EPS).

Experimental Validation Protocols

To confirm the targets proposed above, a rigorous screening cascade is required.

Phase 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

Protocol 1.1: Sigma-1 Receptor Binding

-

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

R.[1] -

Radioligand:

(Specific for -

Non-Specific Binding (NSB): Define using

Haloperidol.[1] -

Buffer: 50 mM Tris-HCl (pH 7.4).

-

Incubation: 120 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Calculate

and convert to

Protocol 1.2: NMDA (GluN2B) Binding

-

Tissue Source: Rat forebrain membranes.[1]

-

Radioligand:

(targets the polyamine site/GluN2B NTD).[1] -

Blockers: Include

Glycine and -

Non-Specific Binding: Define using

Spermine.[1] -

Incubation: 60 minutes at 4°C (to stabilize the receptor complex).

Phase 2: Functional Validation (Calcium Flux)

Objective: Determine if the molecule is an Agonist or Antagonist.

Protocol 2.1: Intracellular Calcium Mobilization Assay

-

Cell Line: CHO cells stably expressing the target (e.g., GluN2B/GluN1).

-

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

-

Baseline: Measure fluorescence (

) for 30 seconds. -

Challenge:

-

For Antagonist Mode: Pre-incubate with the test compound (this compound) for 10 mins, then inject Agonist (Glutamate/Glycine).

-

For Agonist Mode: Inject test compound directly.[1]

-

-

Readout: Measure reduction in Peak Fluorescence (

) compared to control.

Logic Synthesis & Workflow

The following diagram details the decision tree for characterizing this molecule.

Caption: Experimental screening cascade for validating the biological activity of the target molecule.

References

-

BenchChem Technical Support. (2025).[1][3] The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. BenchChem.[3] Link

-

Prezzavento, O., et al. (2016). 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. Chemical Biology & Drug Design.[4] Link

-

Mony, L., et al. (2009). Allosteric modulation of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.[5] British Journal of Pharmacology. Link

-

Zimmerman, D. M., et al. (1978).[6] New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series.[6] Nature.[6] Link

-

Schepmann, D., et al. (2020). GluN2B-selective NMDA receptor antagonists: A comprehensive review of the 4-phenylpiperidine scaffold. Journal of Medicinal Chemistry. Link

Sources

- 1. 4-(4-Bromophenyl)-4-hydroxypiperidine | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL in Organic Solvents

Introduction

This compound is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the physicochemical properties of its derivatives is paramount for their successful development.[3][4] Among these properties, solubility is a critical determinant of a compound's behavior in various stages of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[5][][7][8]

This technical guide provides a comprehensive overview of the solubility profile of this compound in organic solvents. As specific experimental data for this compound is not widely published, this document will focus on the foundational principles of solubility, the experimental determination of solubility, and the interpretation of these results in the context of drug development. The methodologies described herein are grounded in established pharmaceutical science principles and are designed to provide researchers with a robust framework for characterizing this and similar molecules.

Physicochemical Properties and Their Influence on Solubility

The solubility of an active pharmaceutical ingredient (API) is governed by its molecular structure and the properties of the solvent.[9] For this compound, key structural features influencing its solubility include:

-

The Piperidin-4-ol Moiety: The hydroxyl (-OH) group and the secondary amine (-NH-) in the piperidine ring are capable of acting as both hydrogen bond donors and acceptors. This imparts a degree of polarity to the molecule and suggests potential solubility in polar protic solvents like alcohols.

-

The 2,4-Dimethyl-phenyl Group: This aromatic, nonpolar substituent contributes to the lipophilicity of the molecule. This feature suggests that the compound will have some solubility in nonpolar or moderately polar aprotic solvents.

A summary of the predicted or known physicochemical properties of similar compounds is presented in Table 1. These parameters are crucial for understanding the molecule's solubility behavior.

Table 1: Estimated Physicochemical Properties of 4-Phenylpiperidin-4-ol Derivatives

| Property | Value (Approximate) | Significance for Solubility |

| Molecular Weight | ~205.3 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| logP (Octanol-Water) | 2.0 - 3.0 | A positive logP indicates a preference for lipophilic (non-aqueous) environments, suggesting better solubility in organic solvents than in water.[10] |

| pKa | 9.0 - 10.0 | As a weak base, its solubility in protic solvents can be pH-dependent. In acidic conditions, the piperidine nitrogen will be protonated, increasing polarity and aqueous solubility.[11] |

| Hydrogen Bond Donors | 2 (OH, NH) | The presence of hydrogen bond donors allows for strong interactions with protic solvents (e.g., alcohols). |

| Hydrogen Bond Acceptors | 2 (O, N) | The presence of hydrogen bond acceptors allows for interactions with a wide range of protic and aprotic polar solvents. |

The interplay of these features means that this compound is expected to exhibit a nuanced solubility profile, with varying degrees of solubility across a range of organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity. The solubility process can be understood as an equilibrium between the energy of the crystal lattice of the solute and the energy of solvation. For dissolution to occur, the energy released upon solvation must be sufficient to overcome the lattice energy.

Caption: Dissolution equilibrium of a solid solute in a solvent.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[12][13][14] This method is considered the gold standard and is widely accepted by regulatory bodies.[12][15]

Protocol: Saturation Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or UV-Vis spectrophotometer if the compound has a chromophore and no interfering substances are present)

Procedure:

-

Preparation of Solvent Systems: Prepare a set of vials, each containing a known volume (e.g., 2 mL) of a single organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC or UV-Vis method.

-

Construct a calibration curve from the standard solutions and determine the concentration of the solute in the filtered sample.

-

Data Reporting:

Solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.[11]

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

Predicted Solubility Profile and Interpretation

Based on the structural features of this compound, a qualitative solubility profile can be predicted. This provides a starting point for solvent selection in experimental studies.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amine groups can form strong hydrogen bonds with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the polar functionalities of the solute, while their organic character can accommodate the nonpolar phenyl group. |

| Chlorinated | Dichloromethane | Moderate | These solvents are good at dissolving moderately polar organic compounds. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF can act as a hydrogen bond acceptor and has a nonpolar component, making it suitable for dissolving compounds with mixed polarity. |

| Aromatic | Toluene | Low to Moderate | The dimethyl-phenyl group will have favorable interactions with toluene, but the polar piperidin-ol moiety will limit solubility. |

| Nonpolar | Heptane, Hexane | Low / Insoluble | The high polarity of the hydroxyl and amine groups is not well-solvated by nonpolar solvents. |

Implications for Drug Development

A comprehensive understanding of the solubility profile in various organic solvents is crucial for several aspects of drug development:

-

Synthesis and Purification: The choice of solvent for reaction and crystallization is dictated by the solubility of the API and any impurities. A solvent in which the API has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.

-

Formulation Development: For liquid formulations, the API must be soluble in the chosen vehicle. For solid dosage forms, the dissolution rate, which is influenced by solubility, is a key factor for bioavailability.[] Poorly soluble drugs often present significant formulation challenges.[7][8]

-

Analytical Method Development: The selection of a mobile phase in HPLC or a solvent for UV-Vis analysis requires the API to be fully soluble to ensure accurate quantification.

Conclusion

References

-

The Importance of Solubility for New Drug Molecules - ResearchGate. (2020). Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (2017). Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021). Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Available at: [Link]

-

Improving solubility and accelerating drug development - Veranova. (n.d.). Available at: [Link]

-

<1236> Solubility Measurements - USP-NF. (2016). Available at: [Link]

-

38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs - US Pharmacopeia (USP). (2013). Available at: [Link]

-

Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC. (2019). Available at: [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Available at: [Link]

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Available at: [Link]

-

Piperidine | Solubility of Things. (n.d.). Available at: [Link]

-

Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004). Available at: [Link]

-

Piperidine - Wikipedia. (n.d.). Available at: [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veranova.com [veranova.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. usp.org [usp.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. uspnf.com [uspnf.com]

The Pharmacological Landscape of 2,4-Dimethylphenyl Piperidine Derivatives

From Metabolic Modulators to Ion Channel Blockers

Executive Summary

This technical guide provides a comprehensive review of 2,4-dimethylphenyl piperidine derivatives , a specialized chemical scaffold in medicinal chemistry. Unlike their ubiquitous 2,6-dimethyl analogues (e.g., bupivacaine, lidocaine) or the 3,4-dimethylphenyl opioid antagonists (e.g., alvimopan), the 2,4-dimethylphenyl substitution pattern occupies a distinct niche. It is primarily utilized to optimize steric fit in Soluble Epoxide Hydrolase (sEH) inhibitors and to fine-tune the lipophilicity/potency ratio in ion channel blockers and serotonergic modulators .

This document is structured for drug developers and synthetic chemists, focusing on Structure-Activity Relationships (SAR), mechanistic pathways, and validated synthetic protocols.

Chemical Space & Structural Classification

The "2,4-dimethylphenyl piperidine" descriptor encompasses three distinct structural subclasses based on the connectivity of the phenyl ring to the piperidine core. Each subclass targets a specific biological domain.

| Subclass | Structure Description | Primary Therapeutic Target | Key Mechanism |

| Type A: Sulfonamides | 1-((2,4-dimethylphenyl)sulfonyl)piperidine | sEH / FAAH Enzymes | Stabilization of Epoxyeicosatrienoic acids (EETs) for analgesia. |

| Type B: Anilides | N-(2,4-dimethylphenyl)piperidine-carboxamide | Voltage-gated Na+ Channels | Local anesthesia (Bupivacaine analogs); modulation of channel gating kinetics. |

| Type C: Aryl-Piperidines | 4-(2,4-dimethylphenyl)piperidine | 5-HT Receptors / DAT | Psychotropic modulation; often designed to mimic serotonin or dopamine pharmacophores. |

Metabolic Modulation: The sEH/FAAH Inhibitor Class

The most high-impact application of this scaffold lies in the development of dual inhibitors for Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) .[1]

Mechanism of Action

Inhibiting sEH prevents the degradation of Epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory and analgesic lipid mediators. Concurrent inhibition of FAAH prevents the breakdown of anandamide (AEA). The 2,4-dimethylphenyl moiety is critical for the sEH binding pocket.

-

The "2,4-Dimethyl" Effect: The sEH catalytic tunnel contains a hydrophobic pocket that accommodates aryl groups. The 2,4-dimethyl substitution provides an optimal steric wedge, superior to the unsubstituted phenyl (too loose) or 2,6-dimethyl (too bulky/rigid) analogs, enhancing potency into the low nanomolar range (

nM).

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway modulation achieved by these derivatives.

Caption: Mechanism of sEH inhibition by 2,4-dimethylphenyl piperidine derivatives, preserving active EETs.

Ion Channel Modulation: Anesthetic Analogs

While Bupivacaine utilizes a 2,6-dimethylphenyl group to protect its amide bond from hydrolysis and provide steric block, the 2,4-dimethylphenyl analogs (often found as impurities or specific design probes) exhibit distinct pharmacological profiles.

SAR & Toxicity

-

Steric Hindrance: The 2,6-dimethyl pattern (Bupivacaine) creates a "shield" perpendicular to the amide plane, maximizing hydrolytic stability. The 2,4-dimethyl pattern leaves one ortho-position open, making the amide bond more susceptible to esterases/amidases.

-

Channel Binding: The 2,4-substitution alters the lipophilic vector of the molecule. While often less potent as a local anesthetic than the 2,6-isomer, these derivatives are crucial for studying the hydrophobic path of the Na+ channel pore.

-

Impurity Profile: In the synthesis of Bupivacaine, the presence of 2,4-xylidine (instead of 2,6-xylidine) leads to the 2,4-isomer. Regulatory guidelines (ICH Q3A) require strict monitoring of this isomer due to its altered toxicological profile.

Experimental Protocols

The following protocols are synthesized from high-impact medicinal chemistry literature, focusing on the construction of the Type A (Sulfonamide) and Type B (Amide) scaffolds.

Protocol A: Synthesis of 1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Objective: To synthesize a potent sEH inhibitor core.

Reagents:

-

Piperidine-4-carboxylic acid (ethyl ester)

-

2,4-Dimethylbenzenesulfonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). -

Base Addition: Add TEA (1.5 eq) and cool the solution to

using an ice bath. -

Sulfonylation: Dropwise add 2,4-dimethylbenzenesulfonyl chloride (1.1 eq) dissolved in minimal DCM. The slow addition prevents exotherms and regio-isomeric side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Work-up: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over

. -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the sulfonamide as a white crystalline solid.

-

Validation:

NMR should show two distinct methyl singlets (approx.

Protocol B: Buchwald-Hartwig Coupling for N-Aryl Piperidines

Objective: To synthesize N-(2,4-dimethylphenyl)piperidine (Type B/C precursor).

Reagents:

-

1-Bromo-2,4-dimethylbenzene

- (Catalyst)

-

BINAP or Xantphos (Ligand)

- (Base)

-

Toluene

Workflow Visualization:

Caption: Palladium-catalyzed cross-coupling workflow for N-arylation of piperidine.

Quantitative Data Summary

The following table summarizes the comparative potency of 2,4-dimethylphenyl derivatives against related isomers in the context of sEH inhibition.

| Compound ID | Aryl Substitution | sEH | FAAH | Notes |

| Ref-1 | Phenyl (Unsubstituted) | 120 | >10,000 | Poor potency due to lack of hydrophobic fill. |

| Target-A | 2,4-Dimethylphenyl | 7.0 | 9.6 | Optimal dual inhibition. |

| Analog-B | 2,6-Dimethylphenyl | 45 | >10,000 | Steric clash reduces sEH binding affinity. |

| Analog-C | 4-Chlorophenyl | 15 | 850 | Good sEH potency, poor FAAH selectivity. |

Data synthesized from Kodani et al. and related SAR studies (see References).

References

-

Kodani, S. D., et al. (2018). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Institutes of Health. Link

-

Hwang, S. H., et al. (2007). Synthesis and Structure-Activity Relationship of Urea and Amide Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Link

-

Veeprho Laboratories. (2023). 1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide: Structure and Impurity Profile. Link

-

PubChem. (2024).[6] Compound Summary: N-(2,4-dimethylphenyl)piperidine derivatives. National Library of Medicine. Link

-

World Health Organization. (2020). Critical Review of Isomeric Fentanyl Analogs and Piperidine Impurities. Link

Sources

- 1. escholarship.org [escholarship.org]

- 2. Buy N-(2,5-dimethylphenyl)piperidine-2-carboxamide | 205993-82-4 [smolecule.com]

- 3. Buy N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (EVT-3008944) | 1226453-81-1 [evitachem.com]

- 4. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride [smolecule.com]

- 6. N-(2,4-dimethylphenyl)-4-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]piperidine-1-carbothioamide | C19H22F3N5S | CID 2796046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. N,4-Dimethyl-N-phenylpiperidin-4-amine | Axios Research [axios-research.com]

- 10. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. americanelements.com [americanelements.com]

Methodological & Application

Application Note: Synthesis of 4-(2,4-Dimethylphenyl)-piperidin-4-ol from 4-Piperidone

Abstract & Strategic Analysis

This Application Note details the optimized protocol for synthesizing 4-(2,4-dimethylphenyl)-piperidin-4-ol , a sterically congested tertiary alcohol scaffold often utilized in the development of opioid receptor ligands and neuroactive pharmacophores.

Strategic Route Selection

The synthesis centers on a Grignard nucleophilic addition to the C4-carbonyl of a piperidine ring. However, direct addition to commercially available 4-piperidone monohydrate hydrochloride is chemically non-viable due to the acidic protons on the secondary amine and the hydrate water, which would instantly quench the organometallic reagent.

Therefore, this protocol mandates a three-phase workflow :

-

Nitrogen Protection: Masking the secondary amine (N-Benzylation or N-Boc).

-

Grignard Formation: Generation of 2,4-dimethylphenylmagnesium bromide.

-

Nucleophilic Addition: Controlled addition to the ketone.

Critical Technical Challenge: Steric Hindrance

The 2,4-dimethyl substitution pattern presents a specific challenge. The ortho-methyl group at the C2 position of the phenyl ring creates significant steric bulk. Unlike a simple phenyl-Grignard addition, this reaction exhibits slower kinetics and a higher propensity for enolization (where the Grignard acts as a base, deprotonating the

Reaction Scheme & Mechanism

The following diagram illustrates the chemical pathway, highlighting the critical protection step and the steric environment of the final addition.

Figure 1: Synthetic pathway illustrating the conversion of 4-piperidone to the target tertiary alcohol via an N-protected intermediate.

Pre-Synthesis Checklist

Reagents

| Reagent | Purity/Grade | Role |

| 4-Piperidone HCl Monohydrate | >98% | Starting Material |

| Benzyl Chloride | Reagent Grade | Protecting Group |

| 1-Bromo-2,4-dimethylbenzene | >97% | Aryl Halide Source |

| Magnesium Turnings | Grignard Grade | Metal Reagent |

| Iodine ( | Resublimed | Activator |

| THF (Tetrahydrofuran) | Anhydrous (<50 ppm | Solvent |

| Ammonium Chloride | Saturated Aqueous | Quenching Agent |

Equipment

-

Schlenk Line: Essential for maintaining an inert Argon/Nitrogen atmosphere.

-

Glassware: Flame-dried 3-neck round bottom flasks (RBF), reflux condensers, pressure-equalizing addition funnels.

-

Stirring: Overhead mechanical stirrer recommended for scales >50g to handle magnesium slurry; magnetic stirring sufficient for <10g.

Detailed Experimental Protocols

Phase 1: Preparation of N-Benzyl-4-Piperidone

Note: If N-Benzyl-4-piperidone is purchased commercially, proceed to Phase 2.

-

Free Basing: Dissolve 4-piperidone HCl monohydrate (15.3 g, 100 mmol) in water (30 mL). Add

(excess) until pH > 10. Extract with -

Alkylation: Dissolve the free base in acetone (150 mL). Add anhydrous

(20.7 g, 150 mmol) and Benzyl Chloride (12.6 g, 100 mmol). -

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Filter off solids. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine.

-

Yield: Expect ~85–90% of a pale yellow oil.

-

Checkpoint:

should show the singlet benzylic protons around

-

Phase 2: Generation of 2,4-Dimethylphenylmagnesium Bromide

Critical Step: The ortho-methyl group makes initiation difficult. Strict anhydrous conditions are required.

-

Setup: Flame-dry a 250 mL 3-neck RBF equipped with a condenser and addition funnel under Argon flow.

-

Activation: Add Magnesium turnings (2.9 g, 120 mmol, 1.2 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vapor sublimes, coating the Mg surface (activates the metal).

-

Initiation: Prepare a solution of 1-bromo-2,4-dimethylbenzene (22.2 g, 120 mmol) in anhydrous THF (100 mL). Add ~5 mL of this solution to the Mg.

-

Observation: Turbidity and mild exotherm indicate initiation.[2] If no reaction occurs, add 2 drops of 1,2-dibromoethane (entrainer).

-

-

Addition: Once initiated, add the remaining bromide solution dropwise over 45 minutes. Maintain a gentle self-reflux.

-

Maturation: After addition, heat the dark grey/brown solution to reflux for 1 hour to ensure complete consumption of the aryl bromide.

Phase 3: Grignard Addition to Piperidone

This step couples the fragments. The steric bulk requires thermal energy to drive the reaction to the tertiary alkoxide.

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Substrate Addition: Dissolve N-Benzyl-4-piperidone (18.9 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.[2]

-

Note: A thick precipitate (magnesium alkoxide) may form. Ensure efficient stirring.

-

-

Thermal Drive: Remove the ice bath. Allow to warm to Room Temperature (RT).

-

Crucial Deviation: Unlike standard phenyl Grignards, stir at RT for 2 hours, then reflux for 2–4 hours . The ortho-methyl steric clash significantly raises the activation energy for the C-C bond formation.

-

-

Quench: Cool to 0°C. Carefully add saturated aqueous

(50 mL). Caution: Exothermic. -

Extraction: Dilute with water and extract with EtOAc (

mL). -

Purification: The crude residue is often a viscous oil. Purify via recrystallization from Ethanol/Ether or column chromatography (Gradient: 10%

30% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical reflux step required for the sterically hindered substrate.

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: White to off-white crystalline solid.

-

Mass Spectrometry (ESI+): Expected

(for the N-Benzyl variant). -

Diagnostic Signal: The methyl groups of the 2,4-dimethylphenyl moiety will appear as two distinct singlets around

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (Grignard) | Mg surface oxidized or wet solvent. | Use Iodine/Heat gun activation. Ensure THF is distilled over Na/Benzophenone or from a drying column. |

| Recovery of Starting Ketone | Enolization occurred instead of addition.[2] | The Grignard acted as a base.[2][3] Solution: Use Cerium(III) Chloride ( |

| Low Yield / Wurtz Coupling | Homocoupling of aryl bromide. | Add the aryl bromide very slowly to the Mg. Keep temperature controlled during formation. |

| Emulsion during workup | Magnesium salts. | Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) or 1M HCl (if product is acid stable) to break the emulsion. |

References

-

BenchChem. Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Technical Support Center. Link

-

Blakemore, D. C., et al. (2011). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 33721, 4-Piperidone.Link

-

Organic Syntheses. General Procedures for Grignard Reagent Formation and Handling. Org.[4][5][6] Synth. Coll. Vol. 6, p.737. Link

- Janssen, P. A. J. (1963). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on 4-arylpiperidine synthesis).

Sources

- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-(2,4-dimethylphenyl)-4-hydroxypiperidine via Grignard Reaction

Introduction: The Strategic Importance of Aryl-Piperidine Scaffolds

The 4-aryl-4-hydroxypiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid structure allows for precise orientation of functional groups, leading to high-affinity interactions with a variety of biological targets. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and versatile method for the synthesis of these valuable tertiary alcohols.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 4-(2,4-dimethylphenyl)-4-hydroxypiperidine, a representative example of this important structural class. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and address critical safety and troubleshooting considerations to ensure a successful and reproducible outcome.

Reaction Overview and Mechanistic Rationale

The overall transformation involves a two-stage process: the formation of the Grignard reagent, 2,4-dimethylphenylmagnesium bromide, followed by its nucleophilic addition to the carbonyl group of a suitable 4-piperidone derivative.

Stage 1: Formation of 2,4-Dimethylphenylmagnesium Bromide

The synthesis of the Grignard reagent is an oxidative addition reaction where magnesium metal inserts into the carbon-bromine bond of 2-bromo-1,3-dimethylbenzene.[4] This reaction is highly sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere.[3][5][6][7][8] Ethereal solvents, such as tetrahydrofuran (THF), are crucial as they solvate and stabilize the forming organomagnesium species through coordination with the magnesium center.[6][8]

Stage 2: Nucleophilic Addition to 4-Piperidone

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the aryl carbon strongly nucleophilic.[6] This nucleophile readily attacks the electrophilic carbonyl carbon of 4-piperidone.[1][9][10] The reaction proceeds through a six-membered ring transition state, ultimately forming a magnesium alkoxide intermediate.[3] Subsequent acidic work-up protonates the alkoxide to yield the desired tertiary alcohol.[1][9][10]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of 4-(2,4-dimethylphenyl)-4-hydroxypiperidine.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. praxilabs.com [praxilabs.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. rroij.com [rroij.com]

- 9. 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. Nucleophilic addition of Grignard reagent to ketones followed by hydrolys.. [askfilo.com]

A Practical Guide to the Synthesis of 4-Aryl-4-Hydroxypiperidines

An Application Note for Medicinal Chemists and Synthetic Researchers

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This framework is particularly prominent in the development of therapeutics targeting the central nervous system, most notably as modulators of opioid receptors where it serves as a key pharmacophore for potent analgesics.[1] The precise arrangement of the piperidine nitrogen, the C4-hydroxyl group, and the C4-aryl ring allows for critical interactions with biological targets.[1]

This guide provides a detailed, step-by-step procedure for the preparation of 4-aryl-4-hydroxypiperidines, focusing on the most common and reliable synthetic method: the addition of an aryl Grignard reagent to an N-protected 4-piperidone.[1][2] Authored for researchers, scientists, and drug development professionals, this document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure successful and reproducible synthesis.

Synthetic Strategy: A Two-Act Play

The synthesis is logically divided into two main stages: first, the protection of the piperidine nitrogen, and second, the crucial carbon-carbon bond-forming Grignard reaction to install the aryl group and tertiary alcohol.

-

Act I: Nitrogen Protection. The secondary amine of the piperidine ring is nucleophilic and would interfere with the highly basic Grignard reagent. Therefore, it must be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its clean removal under acidic conditions that typically do not affect the final product structure.[1]

-

Act II: Grignard Addition. The core of the synthesis involves the nucleophilic attack of a pre-formed arylmagnesium halide (a Grignard reagent) on the electrophilic carbonyl carbon of N-Boc-4-piperidone. This reaction constructs the key C4-quaternary center, simultaneously introducing the desired aryl substituent and generating the tertiary hydroxyl group upon aqueous work-up.[1][2]

The overall synthetic workflow is depicted below.

Caption: General Synthetic Workflow.

Safety First: Essential Precautions for Grignard Chemistry

The Grignard reaction is a powerful tool, but it demands respect. The reagents are highly reactive and present significant hazards if not handled with appropriate care.

-

Extreme Moisture Sensitivity: Grignard reagents react violently with water, which will quench the reagent and halt the desired reaction.[3][4] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]

-

Flammability and Exothermicity: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are highly flammable.[4][5] The formation of the Grignard reagent and its subsequent reaction with the piperidone are exothermic and can lead to a runaway reaction if addition rates are not controlled.[4][6] An ice bath should always be on hand to manage the reaction temperature.[4]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves when performing these reactions.[6] Conducting the entire procedure in a chemical fume hood is mandatory.[5]

Detailed Experimental Protocols

This section provides step-by-step instructions for the synthesis of a representative compound, N-Boc-4-phenyl-4-hydroxypiperidine, and its subsequent deprotection.

Protocol A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)